2-Propenoic acid, hydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propenoic acid, hydrazide can be synthesized through several methods. One common approach involves the reaction of acrylic acid with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{CHCOOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_2=\text{CHCONHNH}_2 + \text{H}_2\text{O} ] This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of propene to produce acrylic acid, followed by the reaction with hydrazine hydrate. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxides and other oxygenated derivatives.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Various substituted hydrazides.
Scientific Research Applications
2-Propenoic acid, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds, including polymers and heterocyclic compounds.
Biology: It serves as a precursor for bioactive molecules and is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-propenoic acid, hydrazide involves its interaction with various molecular targets. It can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it may inhibit enzymes or disrupt cellular processes by binding to specific sites.
Comparison with Similar Compounds
Acrylic Acid: The parent compound, which lacks the hydrazide group.
Methacrylic Acid Hydrazide: Similar structure but with an additional methyl group.
Hydrazine Derivatives: Compounds with similar hydrazide functionality but different carbon skeletons.
Properties
IUPAC Name |
prop-2-enehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c1-2-3(6)5-4/h2H,1,4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJASTBCNGFYKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30601-03-7 | |
Record name | 2-Propenoic acid, hydrazide, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30601-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30489283 | |
Record name | Prop-2-enehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30489283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-32-3 | |
Record name | Prop-2-enehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30489283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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